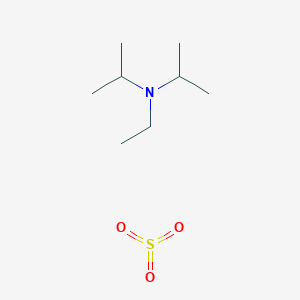

N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide

Description

N-ethyl-N-propan-2-ylpropan-2-amine is a tertiary amine with a branched alkyl structure, where the nitrogen atom is bonded to an ethyl group and two isopropyl groups. This sterically hindered amine likely forms a coordination complex with sulfur trioxide (SO₃), a highly reactive, corrosive, and hygroscopic compound used extensively in sulfonation and industrial chemical processes . The combination of SO₃ with amines, such as pyridine or trimethylamine, stabilizes SO₃ and moderates its reactivity, enabling controlled sulfonation reactions .

Sulfur trioxide (SO₃) exists in multiple forms (gaseous monomer, trimer, polymer) and is a precursor to sulfuric acid. It is a strong oxidizer, reacts explosively with water, and poses significant safety hazards, including corrosivity and carcinogenicity .

Properties

IUPAC Name |

N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.O3S/c1-6-9(7(2)3)8(4)5;1-4(2)3/h7-8H,6H2,1-5H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAJQJZNAFXYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)C(C)C.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584979 | |

| Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--trioxo-lambda~6~-sulfane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143413-58-5 | |

| Record name | N-Ethyl-N-(propan-2-yl)propan-2-amine--trioxo-lambda~6~-sulfane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfur trioxide N-ethyldiisopropylamine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfur trioxide N-ethyldiisopropylamine complex typically involves the reaction of sulfur trioxide gas with N-ethyldiisopropylamine in an organic solvent like toluene. The reaction is carried out under controlled temperature conditions to ensure the stability of the complex .

Industrial Production Methods

In industrial settings, the production of sulfur trioxide N-ethyldiisopropylamine complex follows a similar approach but on a larger scale. The process involves the careful handling of sulfur trioxide gas and the use of specialized equipment to maintain the required reaction conditions. The product is then purified and stored under specific conditions to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-propan-2-ylpropan-2-amine;sulfur trioxide primarily undergoes sulfation reactions, where it acts as a sulfating agent for alcohols, phenols, and other compounds. These reactions are crucial in the synthesis of sulfated molecules, which have significant biological and pharmacological roles .

Common Reagents and Conditions

The complex is used in conjunction with various reagents depending on the target molecule. Common reagents include alcohols, phenols, and other hydroxyl-containing compounds. The reactions are typically carried out at controlled temperatures to ensure the desired sulfation without decomposition of the complex .

Major Products Formed

The major products formed from these reactions are sulfated derivatives of the starting materials. These sulfated compounds often exhibit enhanced solubility, stability, and biological activity, making them valuable in various applications .

Scientific Research Applications

Medicinal Chemistry

N-ethyl-N-propan-2-ylpropan-2-amine; sulfur trioxide has been explored for its potential as a pharmaceutical agent. Its structure allows it to act as a precursor for various drug compounds, particularly those targeting neurological disorders and infectious diseases.

Case Study: Antiviral Activity

Recent studies have demonstrated the effectiveness of sulfonamide derivatives in inhibiting viral replication. For instance, compounds derived from this amine have shown promise against coronaviruses by acting as protease inhibitors, which are crucial for viral replication processes .

Materials Science

In materials science, this compound serves as a building block for synthesizing polymers and other materials with desirable properties. Its ability to form stable bonds with other chemical entities makes it valuable in creating advanced materials.

Application Example: Polymer Synthesis

Researchers have utilized N-ethyl-N-propan-2-ylpropan-2-amine; sulfur trioxide in the synthesis of sulfonated polymers, which exhibit enhanced conductivity and thermal stability. These polymers are being investigated for use in fuel cells and battery technologies.

Environmental Science

The environmental applications of N-ethyl-N-propan-2-ylpropan-2-amine; sulfur trioxide include its role in the development of biodegradable materials and its use in waste treatment processes.

Case Study: Biodegradable Plastics

Studies indicate that incorporating sulfonamide groups into polymer chains can enhance biodegradability without compromising mechanical strength . This advancement is crucial for addressing plastic pollution.

Mechanism of Action

The mechanism by which sulfur trioxide N-ethyldiisopropylamine complex exerts its effects involves the transfer of the sulfating group (SO3) to the target molecule. This process typically occurs through the formation of an intermediate complex, which then reacts with the hydroxyl group of the target molecule to form the sulfated product . The molecular targets and pathways involved in this mechanism are primarily related to the sulfation of hydroxyl-containing compounds .

Comparison with Similar Compounds

Sulfur Trioxide-Amine Complexes

Key Compounds:

Sulfur trioxide trimethylamine complex (C₃H₉N·SO₃, CAS 3162-58-1)

Sulfur trioxide pyridine complex (C₅H₅N·SO₃)

Sulfur trioxide triethylamine complex

N-ethyl-N-propan-2-ylpropan-2-amine; SO₃

Table 1: Physical and Chemical Properties

Key Findings:

- Steric Effects : The bulky isopropyl groups in N-ethyl-N-propan-2-ylpropan-2-amine likely reduce the reactivity of the SO₃ complex compared to trimethylamine or pyridine complexes. This steric hindrance may slow sulfonation reactions but improve stability during storage .

- Thermal Stability : Trimethylamine-SO₃ decomposes at 232°C, while pyridine-SO₃ melts at 80–85°C. The ethyl-isopropyl complex is expected to exhibit higher thermal stability due to stronger van der Waals interactions .

- Safety : All SO₃-amine complexes mitigate the hazards of pure SO₃ (e.g., violent hydrolysis, corrosivity). Bulkier amines further reduce moisture sensitivity, enhancing handling safety .

Comparison with Oleum (H₂SO₄·SO₃)

Table 2: Oleum vs. Amine-SO₃ Complexes

| Aspect | Oleum | Amine-SO₃ Complexes |

|---|---|---|

| Composition | H₂SO₄ + excess SO₃ | Amine coordinated to SO₃ |

| Reactivity | Extremely high | Moderate, controlled |

| Stability | Unstable (releases SO₃) | Stable in dry conditions |

| Applications | Sulfonation, petroleum | Fine chemical synthesis |

| Safety | High risk of splashing | Safer handling |

- Reactivity : Oleum releases free SO₃ aggressively, making it unsuitable for delicate reactions. Amine complexes provide gradual SO₃ release, ideal for precision sulfonation .

- Industrial Use : Oleum is preferred for bulk sulfonation, while amine-SO₃ complexes are used in pharmaceuticals and specialty chemicals .

Biological Activity

N-ethyl-N-propan-2-ylpropan-2-amine; sulfur trioxide, a complex formed from sulfur trioxide and N-ethyldiisopropylamine, is recognized for its significant chemical and biological activities. This compound primarily serves as a sulfating agent in various chemical reactions, particularly in the synthesis of sulfated derivatives that exhibit enhanced biological properties. This article explores the biological activity of this compound, its mechanisms of action, applications in research and medicine, and relevant case studies.

N-ethyl-N-propan-2-ylpropan-2-amine; sulfur trioxide is a colorless to pale yellow liquid soluble in various organic solvents. Its primary role involves the transfer of a sulfating group () to hydroxyl-containing compounds, such as alcohols and phenols. This reaction typically occurs through the formation of an intermediate complex, facilitating the sulfation process.

Reaction Mechanism

- Formation of Intermediate : The compound reacts with hydroxyl groups to form an intermediate.

- Sulfation : The sulfating group is transferred to the target molecule.

- Product Formation : The final product is a sulfated derivative, which often possesses improved solubility and biological activity.

Biological Applications

The biological significance of N-ethyl-N-propan-2-ylpropan-2-amine; sulfur trioxide is underscored by its involvement in various biochemical processes:

- Cell Signaling : Sulfated compounds play crucial roles in cell signaling pathways.

- Immune Modulation : They can modulate immune responses, enhancing therapeutic efficacy.

- Drug Development : This compound is utilized in synthesizing sulfated drugs that demonstrate improved pharmacological properties.

Case Study 1: Synthesis of Sulfated Compounds

In a study examining the use of N-ethyl-N-propan-2-ylpropan-2-amine; sulfur trioxide as a sulfating agent, researchers found that it effectively sulfated various alcohols and phenols under mild conditions. The resultant sulfated products exhibited enhanced solubility and stability, making them suitable for pharmaceutical applications.

Case Study 2: Antiviral Activity

Research has indicated that sulfated derivatives synthesized using this compound show promising antiviral activities. For instance, certain sulfated molecules demonstrated significant inhibition of viral replication in vitro, suggesting their potential as therapeutic agents against viral infections .

Case Study 3: Anticancer Properties

Sulfated compounds derived from N-ethyl-N-propan-2-ylpropan-2-amines have been evaluated for anticancer properties. In vitro studies revealed that these compounds could inhibit the growth of cancer cell lines more effectively than their non-sulfated counterparts, indicating that sulfation enhances their biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-ethyl-N-propan-2-ylpropan-2-amines; sulfur trioxide, it is useful to compare it with similar sulfating agents:

| Compound | Key Features | Applications |

|---|---|---|

| Sulfur Trioxide Trimethylamine Complex | Requires stringent conditions for reactions | Sulfation reactions |

| Sulfur Trioxide Triethylamine Complex | Similar applications but different selectivity | Synthesis of sulfated products |

| Sulfur Trioxide Pyridine Complex | Different solubility characteristics | Used in various organic syntheses |

Q & A

Basic: What are the primary challenges in handling sulfur trioxide (SO₃) in laboratory settings, and what procedural safeguards are recommended to mitigate risks?

Answer:

Sulfur trioxide is highly reactive, hygroscopic, and corrosive, requiring stringent moisture control to prevent violent reactions with water, which generate sulfuric acid . Key safeguards include:

- Environment: Use inert atmospheres (nitrogen/argon) in gloveboxes or sealed reactors.

- Equipment: Corrosion-resistant materials (e.g., glass-lined steel, Hastelloy) for storage and reaction vessels.

- PPE: Acid-resistant gloves, full-face shields, and fume hoods with scrubbers to neutralize vapors.

- Storage: Desiccated containers with inert gas padding to inhibit polymerization .

Basic: What analytical methods are recommended for quantifying sulfur trioxide and its derivatives in reaction mixtures?

Answer:

- Gravimetric Analysis: Traps SO₃ in concentrated H₂SO₄, followed by mass measurement. Temperature control (20–25°C) prevents SO₂ interference .

- Titrimetric Methods: Iodometric back-titration differentiates SO₃ (converted to H₂SO₄) from SO₂ (converted to H₂SO₃) .

- GC-MS with Cryogenic Trapping: Resolves SO₃/SO₂ mixtures but requires calibration with certified standards .

Advanced: How can the equilibrium yield of sulfur trioxide in the Contact Process be optimized under varying pressure and temperature conditions?

Answer:

The exothermic reaction 2SO₂ + O₂ ⇌ 2SO₃ is optimized via:

- Pressure: 1–2 atm (higher pressures favor SO₃ yield but are limited by industrial scalability) .

- Temperature: 400–450°C balances kinetics and equilibrium (lower temperatures improve yield but slow kinetics). Staged reactors with intercoolers maintain efficiency (~99% conversion) .

- Catalyst: Vanadium(V) oxide enhances reaction rates. Computational modeling of O₂/SO₂ ratios refines operational parameters .

Advanced: What stabilization strategies prevent sulfur trioxide polymerization in the liquid phase, and how do silicon-based additives compare to amine-containing compounds?

Answer:

- Silicon-Oxane Polymers (0.01–0.5 wt%): Disrupt polymerization by capping reactive intermediates, leaving minimal residue (<0.1%) after evaporation .

- Amine-Based Stabilizers (e.g., pyridine complexes): Improve SO₃ solubility in organic solvents but may introduce nitrogenous byproducts. Tertiary amines like triethylamine reduce over-sulfonation .

Trade-offs: Silicon polymers offer superior stability, while amines enhance reactivity in sulfonation reactions .

Advanced: In sulfonation reactions mediated by SO₃-amine complexes, how does amine structure influence regioselectivity and byproduct formation?

Answer:

- Basicity and Steric Effects: Pyridine-SO₃ complexes favor para-substitution in aromatic substrates due to moderate reactivity. Bulky amines (e.g., N,N-diisopropylethylamine) slow SO₃ release, reducing over-sulfonation .

- Kinetic Studies: In situ FTIR monitoring shows electron-donating groups in tertiary amines accelerate sulfonic acid formation. Primary amines risk sulfamic acid byproducts .

Data Contradiction: How can conflicting reports on SO₃ absorption efficiency using amine-based scrubbers be reconciled?

Answer:

Discrepancies arise from:

- Absorber Design: Packed columns (vs. tray columns) improve gas-liquid contact.

- Temperature: 130–140°C optimizes SO₃ absorption; post-cooling to 60–70°C prevents volatilization .

- Surfactants: Ethoxylates (10–15% w/w) enhance wettability and absorption efficiency.

- Statistical Analysis: ANOVA across replicates identifies critical parameters (e.g., gas flow rates: 0.5–1.5 m/s) .

Basic: What role do amine-based compounds play in sulfur trioxide absorption processes?

Answer:

Amines (e.g., in ’s absorbent) react with SO₃ to form stable complexes, improving capture efficiency in gas streams. Ethoxylate surfactants enhance wettability, while controlled cooling (60–70°C) minimizes SO₃ re-release .

Advanced: How can researchers design experiments to mitigate SO₃’s risks in large-scale sulfonation reactions?

Answer:

- Reactor Design: Continuous-flow systems with real-time monitoring (pH, temperature) reduce exposure risks.

- Quenching Protocols: Gradual addition of SO₃-amine complexes to substrates in anhydrous solvents (e.g., dichloromethane) minimizes exothermic runaway reactions .

- Emergency Venting: Pressure-relief valves and scrubbers neutralize accidental releases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.